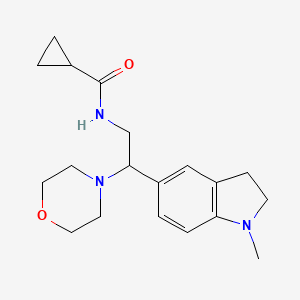

N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)cyclopropanecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)cyclopropanecarboxamide” is a complex organic compound. It contains an indoline group, which is a common structure in many bioactive compounds . The compound also includes a morpholino group and a cyclopropane carboxamide group.

Molecular Structure Analysis

The indoline group in the compound is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing ring. This structure is aromatic due to the delocalization of π-electrons .

Chemical Reactions Analysis

Indoline derivatives are known to undergo a variety of chemical reactions, including electrophilic substitution, due to the presence of the aromatic ring . The specific reactions that “N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)cyclopropanecarboxamide” might undergo would depend on the conditions and reagents used.

Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. Indoline derivatives are typically crystalline and colorless .

Scientific Research Applications

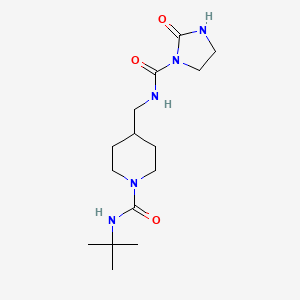

Synthesis and Antitumor Activity N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)cyclopropanecarboxamide and related compounds have been synthesized and evaluated for their antitumor activities. For instance, the compound 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide was synthesized through the condensation of specific acid with 4-morpholino-1H-indazol-3-amine. This synthesis route involved amination and cyclization steps, leading to a compound that exhibited significant inhibitory activity against certain cancer cell lines (Lu et al., 2021).

Enzyme Inhibition and Therapeutic Potential Derivatives of N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)cyclopropanecarboxamide have been explored for their potential as enzyme inhibitors and therapeutic agents. Bromophenol derivatives with cyclopropyl moiety, including those related to N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)cyclopropanecarboxamide, have shown effective inhibition of cytosolic carbonic anhydrase I and II isoforms and acetylcholinesterase. These inhibitors could potentially be used in treating diseases like Alzheimer's disease, Parkinson's disease, and ataxia (Boztaş et al., 2019).

Synthesis of Novel Derivatives for Antimicrobial Activity Novel derivatives of N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)cyclopropanecarboxamide have been synthesized and shown to possess significant antimicrobial activity. These compounds have been tested against various Gram-positive and Gram-negative bacteria, as well as pathogenic fungi, demonstrating their potential as antimicrobial agents. Among these derivatives, morpholine substituted dihydropyrimidone carboxamide was identified as a particularly potent anti-bacterial agent (Devarasetty et al., 2019).

Mechanism of Action

Mode of Action

The mode of action of “N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)cyclopropanecarboxamide” would depend on its specific targets. For example, some indolin-2-one derivatives are designed as acetylcholine esterase (AChE) inhibitors .

Biochemical Pathways

The affected pathways would also depend on the specific targets of “N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)cyclopropanecarboxamide”. If it acts as an AChE inhibitor, it could affect the cholinergic pathway .

Future Directions

properties

IUPAC Name |

N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N3O2/c1-21-7-6-16-12-15(4-5-17(16)21)18(22-8-10-24-11-9-22)13-20-19(23)14-2-3-14/h4-5,12,14,18H,2-3,6-11,13H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDFIZKMVHNWXGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3CC3)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)cyclopropanecarboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{3-[5-(3-fluorophenyl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide](/img/structure/B2690966.png)

![(11Z)-11-[(2,5-dimethoxyphenyl)imino]-N-(4-fluorophenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2690976.png)

![7-(2-fluorophenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2690978.png)

![9-(3,4-dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2690979.png)

![(E)-1-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-3-(4-methylphenyl)-2-propen-1-one](/img/structure/B2690984.png)

![2-[4-(N-methylthiophene-2-sulfonamido)phenoxy]acetic acid](/img/structure/B2690986.png)